molecular formula C9H7N3O2 B1297712 1-(2-Nitrophenyl)pyrazole CAS No. 25688-17-9

1-(2-Nitrophenyl)pyrazole

Cat. No. B1297712
CAS RN: 25688-17-9
M. Wt: 189.17 g/mol
InChI Key: OHPLOJFVHRTRPF-UHFFFAOYSA-N
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Description

The compound 1-(2-Nitrophenyl)pyrazole is a pyrazole derivative that has been the subject of various studies due to its interesting chemical properties and potential applications. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been extensively investigated for their diverse biological activities and their use in coordination chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-(2-Nitrophenyl)pyrazole, often involves the reaction of electron-deficient N-arylhydrazones with nitroolefins. Two general protocols have been developed for the regioselective synthesis of tri- and tetrasubstituted pyrazoles, which suggest a stepwise cycloaddition mechanism . The reactivity of 1-(2-Nitrophenyl)-5-aminopyrazoles under basic conditions has also been explored, leading to the formation of various substituted pyrazolo[5,1-c][1,2,4]benzotriazine 5-oxides, indicating the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been characterized using various spectroscopic methods and X-ray diffraction. For instance, the crystal and molecular structure of a related compound, 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, was confirmed by single crystal X-ray diffraction . Similarly, the molecular geometry, vibrational frequencies, and NMR chemical shift values have been calculated using density functional theory (DFT) methods, and the results are in good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactivity of 1-(2-Nitrophenyl)pyrazole derivatives has been studied under various conditions. For example, the reaction of 1-(2-Nitrophenyl)-5-aminopyrazoles under basic conditions leads to different nucleophilic aromatic substitution products depending on the substituents present on the molecule . This highlights the potential of these compounds to undergo a range of chemical transformations, which can be useful in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The vibrational spectroscopic studies, NMR, and theoretical calculations such as HOMO-LUMO, NLO, and NBO analysis provide insights into the stability of the molecule, charge distribution, and potential for intramolecular charge transfer . For example, the presence of nitro groups and other substituents can significantly affect the electronic properties and reactivity of these compounds. Additionally, the fluorescence spectra determination of a related compound suggests that pyrazole derivatives can be potential light-emitting materials .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit numerous biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
    • The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • The results of these applications have shown promising outcomes in the development of new drugs and treatments .
  • Coordination Chemistry and Organometallic Chemistry

    • In coordination chemistry and organometallic chemistry, pyrazoles are frequently used as ligands .
    • The methods of application in these fields often involve the use of pyrazoles in the synthesis of complex molecules .
    • The outcomes of these applications contribute to the advancement of these fields .
  • Inhibitors of Protein Glycation

    • Pyrazole derivatives have been described as inhibitors of protein glycation . This could have potential applications in the treatment of diseases where protein glycation is a factor, such as diabetes and Alzheimer’s disease .
  • Antibacterial, Antifungal, Anticancer, Antidepressant, Anti-inflammatory, Anti-tuberculosis, Antioxidant, and Antiviral Agents

    • Pyrazole derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties .
  • Fluorescence Probes

    • Pyrazole derivatives have been used to create fluorescence probes . These probes can be used in various scientific fields, including biochemistry and cell biology, for the detection and imaging of specific molecules or structures within cells .
  • Synthetic Intermediates and Protective Groups

    • Pyrazole derivatives are used as synthetic intermediates and protective groups in the synthesis of complex organic compounds .
  • Antimalarial Agents

    • Some pyrazole derivatives have been found to exhibit antimalarial activity .
  • Antiparkinsonian and Neuroprotective Agents

    • Pyrazole derivatives have been found to exhibit antiparkinsonian and neuroprotective properties .
  • Azapentalenes Synthesis

    • Pyrazole derivatives have been used in the synthesis of azapentalenes .

Safety And Hazards

While specific safety and hazard information for 1-(2-Nitrophenyl)pyrazole was not found, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

1-(2-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-5-2-1-4-8(9)11-7-3-6-10-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPLOJFVHRTRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345499
Record name 1-(2-Nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)pyrazole

CAS RN

25688-17-9
Record name 1-(2-Nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Lettreuch, M Khodja, S Moulay… - Russian Journal of Organic …, 2023 - Springer
New methyl pyrazolo[5,1-c][1,2,4]benzotriazine-2-carboxylate derivatives have been synthesized under mild conditions in two steps (reductive cyclization followed by diazotation) from …
Number of citations: 0 link.springer.com
RW Harrington, SP Stanforth - Tetrahedron Letters, 2012 - Elsevier
Triethylphosphite induced reductive cyclisation of 1-(2-nitrophenyl)-3,5-di(2-thienyl)pyrazole 6 afforded the expected 1,3-di(2-thienyl)pyrazolo[1,2-a]benzotriazole 7 (14%) together with …
Number of citations: 7 www.sciencedirect.com
A Albini, GF Bettinetti, G Minoli - The Journal of Organic Chemistry, 1983 - ACS Publications
The dye-sensitized photooxidation of some tri-and tetraazabenzopentalenes is reported. The pyrazolobenzotriazole 4 is converted to a mixture of 3-(1-benzotriazolyl)-and 3-(2-…
Number of citations: 18 pubs.acs.org
A de la Hoz, A Dı́az-Ortiz, J Elguero, LJ Martı́nez… - Tetrahedron, 2001 - Elsevier
Tris-pyrazolyl-1,3,5-triazines have been prepared by cyclotrimerization of aromatic nitriles in solvent-free conditions. The interesting structures of these compounds make them …
Number of citations: 42 www.sciencedirect.com

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